Cas no 1448048-10-9 (2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide)

2-(Benzylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic compound featuring a benzylsulfanyl moiety linked to an acetamide scaffold, further substituted with a trifluoromethylpyrazole group. This structure confers potential utility in medicinal chemistry and agrochemical research due to its combination of sulfur-containing and heterocyclic functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring may contribute to bioactivity. The compound’s modular design allows for derivatization, making it a versatile intermediate in the development of biologically active molecules. Its well-defined synthetic pathway ensures reproducibility, supporting its use in exploratory studies targeting enzyme inhibition or receptor modulation.
2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide structure
1448048-10-9 structure
Product Name:2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide
CAS No:1448048-10-9
MF:C15H16F3N3OS
MW:343.367252349854
CID:6176065
PubChem ID:71808025
Update Time:2025-10-23

2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide
    • 2-(benzylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
    • F6439-4722
    • 2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
    • 1448048-10-9
    • AKOS024562516
    • 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
    • Inchi: 1S/C15H16F3N3OS/c16-15(17,18)13-6-8-21(20-13)9-7-19-14(22)11-23-10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,19,22)
    • InChI Key: UGDIXLZYWSWFMU-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)CC(NCCN1C=CC(C(F)(F)F)=N1)=O

Computed Properties

  • Exact Mass: 343.09661780g/mol
  • Monoisotopic Mass: 343.09661780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 72.2Ų

2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide Pricemore >>

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2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide Related Literature

Additional information on 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide

Professional Introduction to Compound with CAS No. 1448048-10-9 and Product Name: 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide

The compound identified by the CAS number 1448048-10-9 and the product name 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a benzylsulfanyl moiety and a trifluoromethyl substituent on a pyrazole backbone, suggests unique chemical properties that may contribute to its biological activity.

Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. The structural motif of 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide aligns well with this trend, as it incorporates a pyrazole ring, which is known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group further enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further pharmacological exploration.

The benzylsulfanyl group in the molecular structure contributes to the compound's solubility and interaction with biological targets. Sulfur-containing heterocycles are well-documented for their role in modulating enzyme activity and receptor binding. In particular, compounds containing sulfanyl groups have shown efficacy in targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The combination of these features in 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide positions it as a versatile scaffold for drug discovery.

Current advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential biological activity. Virtual screening techniques, combined with molecular dynamics simulations, have been instrumental in predicting the binding affinity of this compound to various protein targets. Preliminary computational studies suggest that the pyrazole ring and its substituents may interact favorably with enzymes such as kinases and cyclases, which are pivotal in cellular signaling pathways. This aligns with ongoing research efforts aimed at identifying small-molecule inhibitors for these targets.

In vitro experiments have begun to elucidate the pharmacological profile of 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide. Initial assays indicate that the compound exhibits moderate activity against certain cancer cell lines, particularly those overexpressing specific kinases. The presence of the trifluoromethyl group appears to enhance binding interactions by increasing hydrophobicity, while the benzylsulfanyl moiety may contribute to direct interactions with amino acid residues in the active site. These findings are consistent with reports on similar pyrazole derivatives that have demonstrated promising anticancer effects.

The synthesis of this compound represents a culmination of modern organic chemistry techniques, including multi-step reactions involving cross-coupling and condensation processes. The strategic placement of functional groups such as the acetamide moiety provides a handle for further derivatization, allowing chemists to fine-tune biological activity through structure-activity relationship (SAR) studies. This flexibility is crucial in drug development pipelines, where iterative modifications are often necessary to optimize efficacy and minimize side effects.

Future directions in research may involve exploring the compound's potential as an intermediate in larger synthetic schemes or as a lead molecule for covalent inhibitors. Covalent drug design has gained traction due to its ability to achieve high target specificity and prolonged duration of action. The reactive sites present in 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide, particularly those involving sulfur or nitrogen atoms, could be exploited for covalent bond formation with therapeutic targets.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic-based therapeutics. As our understanding of disease mechanisms advances, so does our capacity to design molecules that precisely modulate these pathways. The structural features of 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide, including its dual functionality and tunable properties, make it a valuable asset in medicinal chemistry research.

In conclusion, the compound identified by CAS number 1448048-10-9 and named 2-(benzylsulfanyl)-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}acetamide, represents a promising candidate for further exploration in drug discovery. Its unique structural composition, featuring key moieties such as the pyrazole ring, trifluoromethyl group, and benzylsulfanyl moiety, positions it as a versatile scaffold for developing novel therapeutics. Ongoing research efforts aim to fully elucidate its pharmacological potential and explore its applications across various therapeutic areas.

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